molecular formula C15H8ClF3N4O4 B2448127 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-nitro-1H-isoindole-1,3(2H)-dione CAS No. 339278-05-6

2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No. B2448127
CAS RN: 339278-05-6
M. Wt: 400.7
InChI Key: FBRBBVRDKPVDRJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, a nitro group, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring, a nitro group, and a trifluoromethyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Structural and Vibrational Studies

  • Structural Analysis : The compound's structure was investigated using Fourier transform infrared (FTIR) and FT-Raman spectroscopy. This included complete vibrational assignment and analysis of fundamental modes, optimized using the DFT/B3LYP method. The results provide insight into the compound's structural parameters and vibrational modes, which are crucial for understanding its chemical behavior (Arjunan, Saravanan, Ravindran, & Mohan, 2009).

Synthesis and Crystal Structure

  • Synthesis Approaches : Various methods were used for synthesizing related compounds, exploring different synthetic pathways and chemical reactions. For example, the synthesis of specific isoindole-1,3-dione derivatives was studied, highlighting the chemical processes and reaction conditions (Anouar et al., 2019).
  • Crystal Structure Determination : The crystal structure of certain derivatives was determined using X-ray diffraction. This information is vital for understanding the molecular geometry and potential applications in various fields (Huang Ming-zhi et al., 2005).

Chemistry and Reactivity

  • Chemical Reactivity : Studies focused on the reactivity and properties of various derivatives, providing insights into their potential applications in chemical synthesis and material science. For instance, reactions involving isoindole-1,3-dione derivatives in the presence of different chemical reagents were explored (Vasilin et al., 2015).
  • Catalytic Applications : Certain derivatives were investigated for their potential as catalysts in various chemical reactions, contributing to the development of more efficient and sustainable synthetic methods (Shabani et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals or materials science, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N4O4/c1-21(12-9(16)5-7(6-20-12)15(17,18)19)22-13(24)8-3-2-4-10(23(26)27)11(8)14(22)25/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRBBVRDKPVDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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